4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine
Overview
Description
4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of phenyl groups at positions 4 and 6, and a phenylphenoxy group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine with 4-phenylphenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods reduce reaction times and improve the overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes such as cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-2-aminopyrimidine: Similar structure but with an amino group at position 2.
4,6-Diphenyl-2-methoxypyrimidine: Similar structure but with a methoxy group at position 2.
4,6-Diphenyl-2-(4-chlorophenoxy)pyrimidine: Similar structure but with a chlorophenoxy group at position 2.
Uniqueness
4,6-Diphenyl-2-(4-phenylphenoxy)pyrimidine is unique due to the presence of the phenylphenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4,6-diphenyl-2-(4-phenylphenoxy)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O/c1-4-10-21(11-5-1)22-16-18-25(19-17-22)31-28-29-26(23-12-6-2-7-13-23)20-27(30-28)24-14-8-3-9-15-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNLUQQRPUHSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.